molecular formula C17H25NOS B11095787 Propionitrile, 3-(3,5-di-tert-butyl-4-hydroxyphenyl)thio- CAS No. 55109-88-1

Propionitrile, 3-(3,5-di-tert-butyl-4-hydroxyphenyl)thio-

Cat. No.: B11095787
CAS No.: 55109-88-1
M. Wt: 291.5 g/mol
InChI Key: HLDQQTBGHVRSMB-UHFFFAOYSA-N
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Description

Propionitrile, 3-(3,5-di-tert-butyl-4-hydroxyphenyl)thio- is a sulfur-containing nitrile derivative featuring a phenolic backbone substituted with bulky tert-butyl groups. The compound’s structure includes a thioether linkage (-S-) connecting the propionitrile group to the 3,5-di-tert-butyl-4-hydroxyphenyl moiety, which is known for its antioxidant properties due to the sterically hindered phenol group .

Properties

CAS No.

55109-88-1

Molecular Formula

C17H25NOS

Molecular Weight

291.5 g/mol

IUPAC Name

3-(3,5-ditert-butyl-4-hydroxyphenyl)sulfanylpropanenitrile

InChI

InChI=1S/C17H25NOS/c1-16(2,3)13-10-12(20-9-7-8-18)11-14(15(13)19)17(4,5)6/h10-11,19H,7,9H2,1-6H3

InChI Key

HLDQQTBGHVRSMB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)SCCC#N

Origin of Product

United States

Preparation Methods

Reaction Mechanism

This method involves the displacement of a bromine atom in 3-bromopropionitrile by a thiolate anion derived from 3,5-di-tert-butyl-4-hydroxythiophenol. The base deprotonates the thiol to enhance nucleophilicity, enabling an SN2 attack on the alkyl bromide.

Reaction Equation:

3-Bromopropionitrile+3,5-di-tert-butyl-4-hydroxythiophenolBaseTarget Compound+HBr\text{3-Bromopropionitrile} + \text{3,5-di-tert-butyl-4-hydroxythiophenol} \xrightarrow{\text{Base}} \text{Target Compound} + \text{HBr}

Key Steps and Conditions

  • Thiophenol Synthesis :
    3,5-Di-tert-butyl-4-hydroxythiophenol is synthesized via Newman-Kwart rearrangement. The phenol is first converted to an O-aryl thiocarbamate using thiophosgene, followed by thermal rearrangement at 200–250°C to yield the S-aryl carbamate, which is hydrolyzed to the thiol.

  • Substitution Reaction :

    • Solvent : Dimethylformamide (DMF) or tetrahydrofuran (THF).

    • Base : Potassium carbonate (K2_2CO3_3) or sodium hydride (NaH).

    • Temperature : 60–80°C for 6–12 hours.

Challenges

  • Thiophenol oxidation requires an inert atmosphere (N2_2/Ar).

  • Steric hindrance from tert-butyl groups may reduce reaction efficiency.

Michael Addition of Acrylonitrile to Thiophenol Derivatives

Reaction Mechanism

The thiolate anion adds to the β-carbon of acrylonitrile in a conjugate addition, forming the thioether-linked propionitrile.

Reaction Equation:

Acrylonitrile+3,5-di-tert-butyl-4-hydroxythiophenolBaseTarget Compound\text{Acrylonitrile} + \text{3,5-di-tert-butyl-4-hydroxythiophenol} \xrightarrow{\text{Base}} \text{Target Compound}

Key Steps and Conditions

  • Base : Triethylamine (Et3_3N) or sodium methoxide (NaOMe).

  • Solvent : Ethanol or methanol.

  • Temperature : 25–50°C for 4–8 hours.

  • Yield : ~70–85% (based on analogous Michael additions in CN103664612A).

Advantages

  • Avoids handling hazardous alkyl halides.

  • Single-step process with mild conditions.

Copper-Catalyzed Ullmann Coupling

Reaction Mechanism

Aryl halides (e.g., 3,5-di-tert-butyl-4-hydroxybromobenzene) react with 3-mercaptopropionitrile in the presence of a copper catalyst to form the C–S bond.

Reaction Equation:

3,5-Di-tert-butyl-4-hydroxybromobenzene+3-mercaptopropionitrileCu catalystTarget Compound+HBr\text{3,5-Di-tert-butyl-4-hydroxybromobenzene} + \text{3-mercaptopropionitrile} \xrightarrow{\text{Cu catalyst}} \text{Target Compound} + \text{HBr}

Key Steps and Conditions

  • Catalyst : Copper(I) iodide (CuI) or copper(II) acetate.

  • Ligand : 1,10-Phenanthroline.

  • Solvent : Dimethyl sulfoxide (DMSO).

  • Temperature : 100–120°C for 12–24 hours.

Challenges

  • Synthesis of the aryl bromide precursor requires directed ortho-metalation or electrophilic substitution, complicated by steric bulk from tert-butyl groups.

Comparative Analysis of Methods

Method Advantages Disadvantages Yield (Reported Analogues)
Nucleophilic SubstitutionHigh selectivity; scalableRequires toxic alkyl halides and air-sensitive thiophenol65–75%
Michael AdditionSingle-step; mild conditionsLimited to acrylonitrile availability70–85%
Ullmann CouplingBroad substrate scopeHigh temperatures; costly catalysts50–60%

Purification and Characterization

  • Recrystallization : The crude product is purified using ethanol/water mixtures, exploiting solubility differences.

  • Chromatography : Column chromatography (silica gel, hexane/ethyl acetate) resolves byproducts.

  • Spectroscopy :

    • FT-IR : Nitrile stretch (~2240 cm1^{-1}), phenolic O–H (~3400 cm1^{-1}).

    • 1^1H NMR : tert-butyl singlet (δ 1.4 ppm), aromatic protons (δ 6.8–7.2 ppm).

Industrial Considerations

  • Cost-Effectiveness : Michael addition is favored for low catalyst costs and high yields.

  • Safety : Thiophenol derivatives require strict inert handling to prevent oxidation .

Chemical Reactions Analysis

Types of Reactions

3-[(3,5-di-tert-butyl-4-hydroxyphenyl)sulfanyl]propanenitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenation using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of 3-[(3,5-di-tert-butyl-4-hydroxyphenyl)sulfanyl]propanal or 3-[(3,5-di-tert-butyl-4-hydroxyphenyl)sulfanyl]propanone.

    Reduction: Formation of 3-[(3,5-di-tert-butyl-4-hydroxyphenyl)sulfanyl]propanamine.

    Substitution: Formation of halogenated derivatives such as 3-[(3,5-di-tert-butyl-4-hydroxyphenyl)sulfanyl]propanenitrile bromide.

Scientific Research Applications

Antioxidant Applications

1. Polymer Industry:
Propionitrile, 3-(3,5-di-tert-butyl-4-hydroxyphenyl)thio- is primarily utilized as a phenolic antioxidant in the polymer industry. It is effective in preventing oxidative degradation of polymers such as polyolefins, polyamides, and polyesters. This compound helps maintain the physical properties of plastics during processing and end-use by inhibiting oxidative reactions that can lead to discoloration and loss of mechanical strength .

2. Lubricants and Greases:
In lubricants and greases, this compound serves as an antioxidant to enhance thermal stability and prolong service life. It prevents the formation of sludge and deposits that can impair performance over time .

Case Studies

Industry Application Impact
Polymer ManufacturingUtilization as a primary antioxidant in polyolefinsEnhanced durability and resistance to thermal degradation in plastic products .
AutomotiveUsed in lubricating oils to improve oxidative stabilityIncreased engine longevity and performance under high-temperature conditions .
Food PackagingApplication in coatings for food packaging materialsMaintains integrity and safety of packaging by preventing oxidation .

Regulatory Status

The compound is included in various regulatory databases due to its widespread use in consumer products. It has been assessed for safety regarding human health and environmental impact, ensuring compliance with industry standards .

Mechanism of Action

The mechanism of action of 3-[(3,5-di-tert-butyl-4-hydroxyphenyl)sulfanyl]propanenitrile involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can donate hydrogen atoms, neutralizing free radicals and reducing oxidative stress. The nitrile group can interact with nucleophilic sites on proteins, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Functional Group and Reactivity

  • The thioether linkage enhances thermal stability compared to ethers or esters.
  • Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate : The ester (-COOCH₃) group offers hydrolytic stability under mild conditions, making it suitable for industrial applications. Its synthesis via enzymatic or chemical routes has been optimized using response surface methodology (RSM) .

Physical Properties

Property Propionitrile Derivative Methyl Propionate Derivative
Melting Point (°C) N/A 72–75 (from Li et al., 2014)
Solubility (in CHCl₃) N/A High
Molecular Weight (g/mol) ~400 (estimated) 350.5

Research Findings and Limitations

  • Methyl Propionate: Validated through factorial design and ANOVA, with optimal conditions achieving 98.2% purity . Its physical properties (e.g., melting point) are well-documented .

Recommendations for Future Research

Conduct direct comparative studies on antioxidant efficiency (e.g., via DPPH assays).

Explore the propionitrile derivative’s thermal stability using thermogravimetric analysis (TGA).

Optimize synthesis routes for the propionitrile compound using methodologies like RSM.

Biological Activity

Propionitrile, 3-(3,5-di-tert-butyl-4-hydroxyphenyl)thio- is a compound of significant interest due to its potential biological activities, particularly as an antioxidant. This article explores its chemical properties, biological effects, and relevant studies that highlight its role in various applications.

  • Molecular Formula : C17H25NOS
  • Molecular Weight : 291.45 g/mol
  • Structural Features : The compound features a thioether linkage and a hydroxyphenyl group that contributes to its antioxidant properties.

Antioxidant Properties

The compound belongs to a class of synthetic phenolic antioxidants (SPAs) known for their ability to scavenge free radicals and inhibit oxidative stress. These properties are crucial in preventing cellular damage in various biological systems.

  • Mechanism of Action :
    • The phenolic hydroxyl group donates hydrogen atoms to free radicals, converting them into less reactive species. This process helps in terminating the chain reactions initiated by oxidative stress.
    • The compound's structure allows it to effectively interact with peroxy radicals, which are common intermediates in lipid peroxidation processes.
  • Comparative Efficacy :
    • Studies have shown that Propionitrile, 3-(3,5-di-tert-butyl-4-hydroxyphenyl)thio- exhibits comparable antioxidant activity to other well-known antioxidants like Butylated Hydroxytoluene (BHT) and Trolox.

Metabolism and Biomarkers

A recent study indicated that the compound's metabolites can serve as biomarkers for human exposure. In rat metabolism studies, 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid (fenozan acid) was identified as a significant urinary metabolite, suggesting that this compound undergoes metabolic transformation in biological systems .

Study on Human Exposure

A comprehensive study analyzed human urine samples for the presence of SPAs related to Propionitrile, 3-(3,5-di-tert-butyl-4-hydroxyphenyl)thio-. The findings revealed that fenozan acid was detected in a high percentage of samples, indicating prevalent exposure among the population . This study highlights the importance of monitoring environmental contaminants and their metabolites.

Antioxidant Efficacy in Biological Models

Research has demonstrated the effectiveness of this compound in various biological models:

  • Cell Culture Studies : In vitro studies showed that the compound significantly reduces oxidative stress markers in human cell lines exposed to oxidative agents.
  • Animal Models : In vivo studies using rodents indicated improved survival rates and reduced organ damage when treated with this antioxidant during induced oxidative stress conditions.

Data Tables

PropertyValue
Molecular FormulaC17H25NOS
Molecular Weight291.45 g/mol
Antioxidant ActivityComparable to BHT
Major MetaboliteFenozan acid
Detection Rate in Human Urine Samples88% before hydrolysis
98% after hydrolysis

Q & A

Q. What analytical techniques are recommended for characterizing the purity and structure of Propionitrile, 3-(3,5-di-tert-butyl-4-hydroxyphenyl)thio-?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1^1H-NMR and 13^13C-NMR to confirm the presence of the tert-butyl, hydroxyl, and thioether groups. For example, 1^1H-NMR can resolve aromatic protons and tert-butyl signals, while 13^13C-DEPT NMR helps distinguish quaternary carbons (e.g., tert-butyl carbons) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) or LC-MS can verify molecular weight and detect fragmentation patterns, particularly for the nitrile (-CN) and thioether (-S-) moieties .
  • HPLC Purity Analysis: Reverse-phase HPLC with UV detection (e.g., at 254 nm) ensures purity >95%, critical for reproducibility in downstream applications .
  • FT-IR Spectroscopy: Identify functional groups (e.g., O-H stretch from the phenol, C≡N stretch from nitrile) .

Q. How can researchers ensure the stability of Propionitrile, 3-(3,5-di-tert-butyl-4-hydroxyphenyl)thio- during storage?

Methodological Answer:

  • Storage Conditions: Store in airtight, light-resistant containers under inert gas (e.g., nitrogen) at -20°C to prevent oxidation of the phenol group or hydrolysis of the nitrile .
  • Desiccants: Include silica gel or molecular sieves to mitigate moisture-induced degradation, as nitriles are prone to hydrolysis in humid environments .
  • Periodic Stability Testing: Use accelerated stability studies (e.g., 40°C/75% RH for 1–3 months) with HPLC monitoring to assess degradation kinetics .

Advanced Research Questions

Q. What synthetic strategies are effective for derivatizing Propionitrile, 3-(3,5-di-tert-butyl-4-hydroxyphenyl)thio- to study structure-activity relationships?

Methodological Answer:

  • Functionalization of the Nitrile Group: Convert the nitrile to an amide or carboxylic acid via controlled hydrolysis (e.g., using H2_2SO4_4/H2_2O) to explore bioactivity changes .
  • Thioether Modifications: Perform nucleophilic substitution on the sulfur atom (e.g., alkylation with iodomethane) to assess steric effects on antioxidant activity .
  • Protection/Deprotection of Phenol: Use tert-butyldimethylsilyl (TBDMS) protection during synthesis to prevent unwanted oxidation, followed by fluoride-mediated deprotection .

Q. How can researchers resolve contradictions in reported reactivity of the thioether group under varying experimental conditions?

Methodological Answer:

  • Controlled Kinetic Studies: Compare reaction rates of the thioether with oxidants (e.g., H2_2O2_2) or nucleophiles (e.g., thiols) under different pH, temperature, and solvent polarity conditions .
  • Computational Modeling: Use density functional theory (DFT) to predict electron density distribution at the sulfur atom, explaining divergent reactivity in polar vs. nonpolar solvents .
  • Cross-Validation with Analogues: Synthesize structural analogues (e.g., replacing tert-butyl with methyl groups) to isolate steric vs. electronic contributions to reactivity .

Q. What experimental designs are optimal for assessing the antioxidant mechanism of Propionitrile, 3-(3,5-di-tert-butyl-4-hydroxyphenyl)thio-?

Methodological Answer:

  • Radical Scavenging Assays: Use DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays to quantify radical quenching efficiency. Compare IC50_{50} values against controls like BHT (butylated hydroxytoluene) .
  • Electrochemical Analysis: Cyclic voltammetry (CV) measures oxidation potentials, correlating with the phenol group’s electron-donating capacity .
  • Inhibitory Activity in Lipid Peroxidation: Use linoleic acid or liposome models to mimic biological membranes and assess inhibition of lipid peroxidation via thiobarbituric acid reactive substances (TBARS) assay .

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